molecular formula C15H17N3O4 B14904419 2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione

2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14904419
M. Wt: 303.31 g/mol
InChI Key: REXGQFYLVWDXMC-UHFFFAOYSA-N
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Description

2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen can attack electrophilic centers.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Morpholino-3-oxopropyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(3-morpholin-4-yl-3-oxopropyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C15H17N3O4/c19-13(17-7-9-22-10-8-17)5-6-18-15(21)12-4-2-1-3-11(12)14(20)16-18/h1-4H,5-10H2,(H,16,20)

InChI Key

REXGQFYLVWDXMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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